Spiro[5.5]undecan-5-amine;hydrochloride

Medicinal Chemistry Scaffold Design Conformational Analysis

Spiro[5.5]undecan-5-amine hydrochloride is a spirocyclic amine characterized by a rigid spiro[5.5]undecane core with an amine group at the 5-position. The hydrochloride salt form enhances aqueous solubility and provides a stable, weighable solid for synthetic applications.

Molecular Formula C11H22ClN
Molecular Weight 203.75
CAS No. 2126-96-7
Cat. No. B2980419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[5.5]undecan-5-amine;hydrochloride
CAS2126-96-7
Molecular FormulaC11H22ClN
Molecular Weight203.75
Structural Identifiers
SMILESC1CCC2(CC1)CCCCC2N.Cl
InChIInChI=1S/C11H21N.ClH/c12-10-6-2-5-9-11(10)7-3-1-4-8-11;/h10H,1-9,12H2;1H
InChIKeyPQCNJJFMAFFUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[5.5]undecan-5-amine hydrochloride (CAS: 2126-96-7) for Procurement: Chemical Identity and Spirocyclic Scaffold Profile


Spiro[5.5]undecan-5-amine hydrochloride is a spirocyclic amine characterized by a rigid spiro[5.5]undecane core with an amine group at the 5-position . The hydrochloride salt form enhances aqueous solubility and provides a stable, weighable solid for synthetic applications . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the spirocyclic scaffold imposes conformational constraints that can modulate molecular interactions with biological targets .

Spiro[5.5]undecan-5-amine hydrochloride Procurement: Why Positional Isomers Cannot Be Interchanged


Substituting spiro[5.5]undecan-5-amine hydrochloride with its 1-amine or 3-amine positional isomers is not scientifically valid. The position of the amine group on the spirocyclic framework directly dictates the vector and spatial orientation of this key functional group, which fundamentally alters molecular recognition events such as ligand-receptor binding or enzyme-substrate interactions [1]. Furthermore, regioisomers exhibit distinct physicochemical properties and chromatographic behaviors, impacting purification protocols and formulation development [2]. Only the 5-amine regioisomer provides the specific geometric projection required for applications where this particular vector is essential [3].

Spiro[5.5]undecan-5-amine hydrochloride: Quantitative Differentiators and Evidence Guide


Conformational Rigidity and Shape Diversity: Spiro[5.5]undecane Scaffold Advantage Over Monocyclic Amines

The spiro[5.5]undecane core of the target compound provides a three-dimensional, conformationally restricted scaffold that occupies a distinct region of chemical space compared to common monocyclic amine building blocks . While monocyclic piperidines or cyclohexylamines are planar or possess limited conformational flexibility, the spirocyclic junction locks the two rings in a mutually perpendicular orientation, presenting a more complex shape profile [1]. For the target compound, the amine group at position 5 is presented with a specific vector that is not accessible to monocyclic or smaller spirocyclic analogs [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Positional Regioisomer Differentiation: Vector-Specific Amine Presentation at Position 5

The target compound, spiro[5.5]undecan-5-amine hydrochloride, is a distinct regioisomer from the commercially more common 1-amine and 3-amine derivatives [1]. The position of the amine group dictates the exit vector of this key functional handle from the spirocyclic core. The 5-amine regioisomer projects the amine group in a spatial orientation that differs from the 1-amine and 3-amine isomers, resulting in a unique three-dimensional pharmacophore presentation [2]. This is analogous to the principle observed in diazaspiro[5.5]undecane systems, where substitution patterns dramatically alter receptor binding profiles [3].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Properties

The compound is provided as the hydrochloride salt, which confers significant practical advantages in handling and application relative to the corresponding free base form . Amine hydrochlorides generally exhibit enhanced aqueous solubility, improved solid-state stability, and are easier to accurately weigh for reaction setup compared to their often oily or low-melting free amine counterparts [1]. While no direct quantitative data is available for this specific compound, the principle is well-established in pharmaceutical salt selection and is supported by the commercial availability of closely related amine hydrochlorides .

Formulation Science Analytical Chemistry Synthetic Chemistry

Spiro[5.5]undecan-5-amine hydrochloride: Primary Application Scenarios in Scientific and Industrial Research


Medicinal Chemistry Scaffold Exploration and Fragment-Based Drug Discovery

As a primary amine building block with a rigid, three-dimensional spiro[5.5]undecane core, this compound is well-suited for incorporation into fragment libraries or for use as a synthetic intermediate in the generation of novel lead compounds. The conformationally restricted scaffold can enhance target selectivity and improve pharmacokinetic properties relative to more flexible analogs [1].

Synthesis of Complex Molecules and Natural Product Analogues

This spirocyclic amine serves as a key synthetic intermediate for accessing more complex molecular architectures, including those related to natural products such as histrionicotoxin. Its unique geometry enables the construction of molecules that explore chemical space inaccessible to planar or monocyclic building blocks [2].

SAR Studies on Regioisomeric Spirocyclic Amines

The compound is essential for systematic structure-activity relationship (SAR) investigations where the effect of the amine group's position on the spiro[5.5]undecane core is being evaluated. Its use enables direct comparison with the 1-amine and 3-amine regioisomers to map critical binding interactions [3].

Development of Agrochemicals and Specialty Materials

Beyond pharmaceuticals, spirocyclic amines are valuable scaffolds for developing novel agrochemicals and functional materials, where their three-dimensional shape and amine functionality can be exploited to design molecules with specific properties, such as liquid crystalline behavior [4].

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